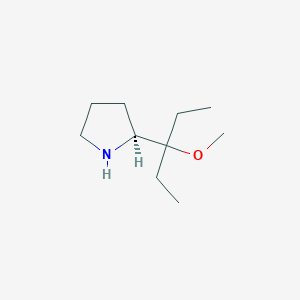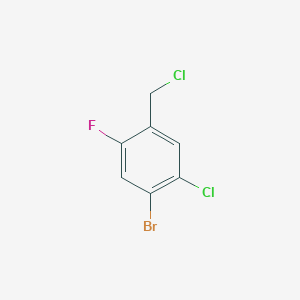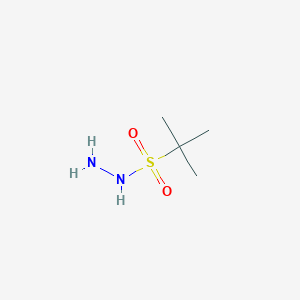
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate is a complex organic compound characterized by its unique pentalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a condensation reaction, followed by cyclization using a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways, metabolic pathways, or gene expression, depending on its specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate: Unique due to its pentalene structure.
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxaldehyde: Similar structure but with an aldehyde group.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
ethyl 9-methoxy-9-azatricyclo[3.3.2.01,5]decane-10-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-3-17-11(15)10-12-6-4-8-13(12,9-5-7-12)14(10)16-2/h10H,3-9H2,1-2H3 |
Clé InChI |
AWEFMOMIOFXEHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C23CCCC2(N1OC)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)

![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)






![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)

![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)

